Trimethylamine

Description

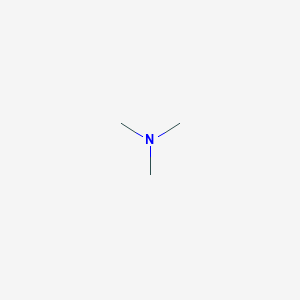

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-4(2)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQZCLCWQTVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N, Array, (CH3)3N | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | trimethylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trimethylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20230-89-1 (hydriodide), 2840-24-6 (hydrobromide), 593-81-7 (hydrochloride) | |

| Record name | Trimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026238 | |

| Record name | Trimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethylamine, anhydrous appears as a colorless gas with a fishlike odor at low concentrations changing to ammonia-like odor at higher concentrations. Shipped as a liquid under its own vapor pressure. Contact with the unconfined liquid can cause frostbite from evaporative cooling or chemical type burns. The gasis corrosive and dissolves in water to form flammable, corrosive solutions. Gas is an asphyxiate by the displacement of air. Produces toxic oxides of nitrogen during combustion. Prolonged exposure to heat can cause the containers to rupture violently and rocket. Long-term inhalation of low concentrations or short -term inhalation of high concentrations has adverse health effects., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a fishy, amine odor; Note: A liquid below 37 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colourless gas; Pungent fishy odour at low concentration, Colorless gas with a fishy, amine odor., Colorless gas with a fishy, amine odor. [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas.] | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trimethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

37.2 °F at 760 mmHg (USCG, 1999), 2.87 °C at 760 mm Hg, 3 °C, 37.2 °F, 37 °F | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not Applicable. Gas. (USCG, 1999), -7 °C (19 °F) - closed cup, 20 °F (Closed cup), 10 °F (-12.2 °C) (closed cup), 25% solution: 38 °F (3.3 °C) (open cup), Flammable gas, NA (Gas) 20 °F (Liquid) | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

48 % at 86 °F (NIOSH, 2023), In water, 8.9X10+5 mg/L at 30 °C, Soluble in water, Soluble in alcohol, ether, Readily absorbed by alcohol with which it is miscible; also soluble in ether, benzene, toluene, xylene, ethylbenzene, chloroform., For more Solubility (Complete) data for Trimethylamine (7 total), please visit the HSDB record page., 890.0 mg/mL, Solubility in water: very good, Soluble in water, ether, Soluble (in ethanol), (86 °F): 48% | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trimethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.633 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6709 at 0 °C/4 °C, Saturated liquid density= 40.890 lb/cu ft @ 35 °C, Saturated vapor density= 0.29910 lb/cu ft @ 70 °C, Relative density (water = 1): 0.6 (liquid), 0.667-0.675 (4°), 0.633 at 68 °F, 2.09(relative gas density) | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Trimethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1599/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2, 2.09 | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1487.83 mmHg at 70 °F (USCG, 1999), 1610 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 187, 1454 mmHg at 70 °F, (70 °F): 1454 mmHg | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Ammonia, no more than 0.2% by wt of solution; formaldehyde, no more than 0.3% by wt of solution | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas at room temperature, Colorless gas [Note: A liquid below 37 °F. Shipped as a liquefied compressed gas] | |

CAS No. |

75-50-3 | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl amine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trimethyl-amine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHH7G8O305 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methanamine, N,N-dimethyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/PA55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-178.8 °F (USCG, 1999), -117.08 °C, -117.1 °C, -117 °C, -179 °F | |

| Record name | TRIMETHYLAMINE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9153 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/808 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIMETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/586 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0636.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Biosynthesis and Metabolic Pathways of Trimethylamine Tma

Microbial Production of TMA

The generation of TMA is largely dependent on the metabolic activities of microbial communities. These processes are particularly prominent in the mammalian gut and marine environments, where specific bacteria metabolize trimethylammonium-containing compounds.

In mammals, the formation of TMA is intricately linked to the gut microbiome. researchgate.net Dietary nutrients rich in trimethylamine moieties, if not fully absorbed in the small intestine, become substrates for microbial metabolism in the large intestine. researchgate.netmdpi.com Key dietary precursors for TMA production include choline (B1196258), phosphatidylcholine, L-carnitine, and betaine (B1666868), which are abundant in animal-based foods like red meat, eggs, and fish. nih.govrsc.orgoipub.com

The conversion of these precursors to TMA is carried out by specific bacterial enzymes. Several key enzymes and the bacteria that harbor them have been identified. For instance, the choline TMA-lyase (CutC) and its activating enzyme (CutD) are responsible for converting choline to TMA. rsc.orgmdpi.com The metabolism of L-carnitine to TMA is mediated by the carnitine monooxygenase (CntA/B). mdpi.comfrontiersin.org Additionally, betaine can be converted to TMA by betaine reductase. frontiersin.orgresearchgate.net

A variety of bacterial species residing in the human gut have been identified as capable of producing TMA. These include species from the phyla Firmicutes and Actinobacteria, such as Anaerococcus hydrogenalis, Clostridium asparagiforme, Clostridium hathewayi, Clostridium sporogenes, Edwardsiella tarda, Escherichia fergusonii, Proteus penneri, and Providencia rettgeri. mdpi.comnih.gov The abundance and activity of these TMA-producing bacteria are influenced by the host's diet and genetics. rsc.orgmdpi.com

Table 1: Key Microbial Enzymes in TMA Formation

| Enzyme | Precursor | Gene(s) |

|---|---|---|

| Choline TMA-lyase | Choline | cutC/cutD |

| Carnitine monooxygenase | L-carnitine | cntA/cntB |

| Betaine reductase | Betaine | grdH |

| Rieske-type oxygenase/reductase | L-carnitine, γ-butyrobetaine | cntA/cntB |

| γ-butyrobetaine reductase | γ-butyrobetaine | bbu gene cluster |

This compound is also a common compound in marine environments, where it is involved in various microbial metabolic pathways. nih.govdntb.gov.ua In marine ecosystems, TMA can be derived from the breakdown of this compound N-oxide (TMAO), an osmolyte found in high concentrations in many marine animals. pnas.orgresearchgate.net After the death of marine organisms, bacteria degrade TMAO to TMA, which contributes to the characteristic odor of spoiling fish. researchgate.netbiologists.com

Marine bacteria can utilize TMA as a source of carbon and nitrogen. researchgate.net For example, some aerobic marine bacteria, particularly those belonging to the Roseobacter clade, use the enzyme TMA monooxygenase to metabolize TMA. researchgate.net This process is a crucial part of the carbon and nitrogen cycles in the ocean. pnas.org The genes responsible for TMA catabolism in these bacteria are highly expressed in marine environments, indicating the significance of TMA as a nutrient source for marine microorganisms. pnas.org

Host Metabolism of TMA

Once produced by the gut microbiota, TMA is absorbed into the host's bloodstream and transported to the liver for further metabolism. nih.govoipub.com The primary metabolic fate of TMA in the host is its oxidation to this compound N-oxide (TMAO).

The conversion of TMA to TMAO is a critical step in the host's handling of microbially-produced TMA. This oxidation reaction is primarily catalyzed by a family of enzymes known as flavin-containing monooxygenases (FMOs), with FMO3 being the most significant isoform in the adult human liver. nih.govmdpi.comtmrjournals.com FMO1 also contributes to this process, particularly in the fetal liver. mdpi.comnih.gov

The FMO3 enzyme utilizes NADPH and molecular oxygen to insert an oxygen atom into the nitrogen of TMA, thereby forming TMAO. tmrjournals.comnih.gov This conversion is generally efficient, with the rate of TMA production by the gut microbiota being the limiting factor for circulating TMAO levels. researchgate.net Genetic variations in the FMO3 gene can lead to reduced enzyme activity, resulting in a condition known as trimethylaminuria, or "fish odor syndrome," where excess TMA is excreted in sweat, urine, and breath. mdpi.comtmrjournals.com

The expression of FMO3 can be influenced by various factors, including diet and hormonal regulation. nih.gov For instance, bile acids, through the farnesoid X receptor (FXR), can regulate FMO3 expression. nih.gov

Table 2: Host Enzymes in TMA Metabolism

| Enzyme Family | Primary Isoform | Location | Function |

|---|---|---|---|

| Flavin-containing monooxygenases (FMOs) | FMO3 | Liver | Oxidation of TMA to TMAO |

| Flavin-containing monooxygenases (FMOs) | FMO1 | Liver | Oxidation of TMA to TMAO |

While the oxidation to TMAO is the predominant metabolic pathway for TMA in the host, there is evidence suggesting other potential metabolic fates, although these are less well-characterized. Some studies indicate that TMA can be degraded to dimethylamine (B145610) (DMA) and subsequently to methylamine (B109427) and ammonia (B1221849) within the colon, though this appears to be a minor pathway compared to hepatic oxidation. mdpi.com

There is also the concept of "metabolic retroversion," where TMAO can be reduced back to TMA by the gut microbiota. mdpi.com This suggests a dynamic interplay between the host and the microbiome in regulating the balance of TMA and TMAO. Additionally, some research has noted the detectable oxidation of TMA to TMAO during its passage across the skin, suggesting that FMO activity may be present in tissues other than the liver, albeit to a much lesser extent. cambridge.org

Role of Trimethylamine Tma in Disease Pathogenesis

TMA in Cardiovascular Disease (CVD) Etiology

The connection between gut health and cardiovascular well-being is increasingly recognized, with TMA sitting at a critical metabolic crossroads. The transformation of dietary TMA precursors into the pro-atherogenic molecule TMAO is a central mechanism implicated in the development and progression of cardiovascular disease.

The journey from a dietary nutrient to a contributor to arterial plaque begins in the gut. Specific dietary components, rich in choline (B1196258), phosphatidylcholine, and L-carnitine—commonly found in animal products like red meat, eggs, and dairy—are metabolized by the intestinal microflora. mdpi.comnih.gov This microbial action generates TMA, a volatile tertiary amine. mdpi.comnih.gov

Once produced, TMA is absorbed from the intestine into the portal circulation and transported to the liver. mdpi.comnih.gov In the liver, enzymes from the flavin-containing monooxygenase (FMO) family, particularly FMO3, oxidize TMA into trimethylamine N-oxide (TMAO). mdpi.comnih.gov This conversion is highly efficient. Elevated circulating levels of TMAO have been consistently linked in numerous studies to an increased risk of atherosclerotic cardiovascular diseases. frontiersin.orgclevelandclinic.org Research has shown that TMAO is not just a biomarker but an active participant in the pathogenesis of atherosclerosis. nih.govfrontiersin.org

Table 1: Dietary Precursors and Microbial Transformation to TMA

| Dietary Precursor | Primary Food Sources | Key Microbial Action | Resulting Compound |

|---|---|---|---|

| Choline / Phosphatidylcholine | Red meat, eggs, dairy products, fish | Cleavage by TMA lyase (e.g., CutC/D) | This compound (TMA) |

| L-Carnitine | Red meat, dairy products | Conversion by TMA lyase (e.g., CntA/B) | This compound (TMA) |

| Betaine (B1666868) | Wheat bran, spinach, beets | Demethylation pathways | This compound (TMA) |

TMAO contributes to vascular dysfunction and the progression of atherosclerosis through multiple interconnected mechanisms:

Endothelial Dysfunction: TMAO promotes endothelial injury and dysfunction. ahajournals.orgnih.gov It can reduce the bioavailability of nitric oxide, a critical molecule for vasodilation, and increase the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of inflammatory cells to the vessel wall. ahajournals.orgahajournals.org Studies have shown that TMAO can impair endothelial barrier function, leading to increased vascular permeability. ahajournals.org

Inflammation and Oxidative Stress: Atherosclerosis is recognized as a chronic inflammatory disease. nih.gov TMAO fuels this inflammation by activating pro-inflammatory signaling pathways, such as the NF-κB pathway, and stimulating the release of inflammatory cytokines. frontiersin.orgnih.gov It also promotes oxidative stress by increasing the production of reactive oxygen species (ROS) in endothelial cells, which further damages the vasculature. ahajournals.orgnih.gov A key inflammatory mechanism involves the activation of the nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3 (NLRP3) inflammasome, leading to the production of potent pro-inflammatory cytokines IL-1β and IL-18. nih.govfrontiersin.org

Altered Cholesterol Metabolism and Foam Cell Formation: TMAO disrupts normal cholesterol transport. It has been shown to downregulate bile acid synthesis and inhibit reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. nih.govfrontiersin.org Furthermore, TMAO increases the expression of scavenger receptors (like CD36) on macrophages, enhancing their uptake of oxidized low-density lipoprotein (ox-LDL) and promoting their transformation into lipid-laden foam cells, a hallmark of atherosclerotic plaques. mdpi.com

Platelet Hyperreactivity and Thrombosis Risk: Elevated TMAO levels are associated with enhanced platelet aggregation and an increased risk of thrombosis. frontiersin.org This pro-thrombotic state can lead to acute cardiovascular events such as heart attack and stroke.

TMA in Renal Diseases

The kidneys play a crucial role in filtering waste products from the blood, including TMAO. Consequently, renal function is intimately linked with circulating TMAO levels, creating a vicious cycle where kidney disease elevates TMAO, and elevated TMAO, in turn, exacerbates kidney damage.

A strong and consistent association exists between elevated plasma TMAO concentrations and the presence and progression of chronic kidney disease (CKD). nih.govahajournals.org As kidney function declines, the ability to clear TMAO from the blood diminishes, leading to its accumulation. bjnephrology.orgnih.gov Circulating TMAO levels begin to rise significantly when the estimated glomerular filtration rate (eGFR) falls below 60 mL/min/1.73 m². nih.gov

In patients with CKD, higher plasma TMAO levels are not merely a consequence of impaired clearance; they are also independent predictors of disease progression and increased mortality risk. nih.govahajournals.org One study demonstrated that in patients with CKD, higher TMAO levels were associated with a 2.8-fold increased risk for all-cause mortality over five years. ahajournals.org This association holds true even after adjusting for traditional cardiovascular and renal risk factors. ahajournals.org

Table 2: Research Findings on TMAO and Kidney Disease Progression

| Study Focus | Population | Key Finding | Reference |

|---|---|---|---|

| TMAO and Mortality in CKD | 521 patients with Stage 3+ CKD | Highest TMAO quartile associated with a 2.8-fold increase in 5-year mortality risk. | ahajournals.org |

| TMAO and Renal Fibrosis | Animal Model (Mice) | Dietary choline or TMAO supplementation led to progressive renal tubulointerstitial fibrosis and dysfunction. | ahajournals.org |

| TMAO and eGFR Decline | 152 non-dialysis CKD patients (Stages 3-5) | Plasma TMAO levels were independently associated with increased odds of rapid eGFR decline. | nih.gov |

| TMAO Levels in Hemodialysis | Hemodialysis patients vs. healthy controls | TMAO concentration is approximately thirty times higher in hemodialysis patients. | bjnephrology.orgnih.gov |

Animal studies have provided causal evidence that TMAO is not just a marker but a mediator of kidney damage. In mouse models, chronic dietary supplementation with either choline (a TMA precursor) or TMAO itself leads to the development of tubulointerstitial fibrosis and renal dysfunction. ahajournals.orgnih.gov

The mechanisms underlying TMAO-induced renal injury include the promotion of inflammation and fibrosis. frontiersin.orgnih.gov Similar to its effects in the vasculature, TMAO can activate the NLRP3 inflammasome in renal cells, triggering the release of pro-inflammatory cytokines that contribute to kidney damage. frontiersin.orgnih.gov Furthermore, TMAO has been shown to directly promote the activation of renal fibroblasts, which are key cells in the development of renal fibrosis—the excessive scarring of kidney tissue that leads to progressive loss of function. nih.govnih.gov

The primary route of elimination for TMAO from the body is through renal excretion. bjnephrology.orgnih.gov Studies assessing its handling by the kidneys indicate that TMAO is mainly cleared via glomerular filtration, with its clearance rate strongly correlating with the glomerular filtration rate (mGFR). nih.gov

As CKD progresses and mGFR declines, the filtration and excretion of TMAO become progressively impaired, leading to its systemic accumulation. bjnephrology.orgnih.gov This impaired clearance is the principal reason for the markedly elevated TMAO levels observed in patients with end-stage renal disease (ESRD). bjnephrology.org For instance, plasma TMAO concentrations in hemodialysis patients can be up to 30-40 times higher than in individuals with normal kidney function. bjnephrology.orgnih.gov This accumulation is believed to contribute significantly to the extremely high cardiovascular risk seen in the CKD population. ahajournals.org

TMA in Neurological Disorders

The gut-derived metabolite this compound N-oxide (TMAO) has been identified as a significant factor in the pathology of various neurological disorders. oup.com Its ability to cross the blood-brain barrier allows it to directly influence the central nervous system, contributing to conditions such as cognitive impairment and neurodegenerative diseases. oup.comoup.com

Elevated circulating levels of TMAO are increasingly associated with cognitive decline. mdpi.combohrium.com Research indicates that TMAO concentrations tend to increase with age in both humans and mice. nih.gov Studies have demonstrated a strong link between high TMAO levels and an increased risk of cognitive impairment. bohrium.com For instance, in healthy middle-aged to older adults, circulating TMAO levels have been found to inversely predict working memory and fluid cognition. mdpi.com

In patients with neurocognitive disorders, TMAO levels are often elevated. Cerebrospinal fluid (CSF) TMAO concentrations are higher in individuals with Alzheimer's disease (AD) and mild cognitive impairment (MCI) compared to cognitively unimpaired individuals. oup.commdpi.com Similarly, urine TMAO levels are higher in those with MCI and AD than in healthy controls. mdpi.com Animal studies support these findings, showing that administration of TMAO to mice can induce and worsen brain aging and related cognitive dysfunction. mdpi.comoup.com This is characterized by impaired spatial working memory and cognitive performance. oup.com Mechanistically, TMAO is thought to contribute to cognitive decline by promoting neuron senescence, reducing synaptic plasticity, and impairing mitochondrial function. mdpi.comnih.gov

| Study Focus | Key Findings | Population/Model | Reference |

|---|---|---|---|

| TMAO and Aging | Circulating TMAO levels increase with age. Exogenous TMAO aggravates brain aging and cognitive decline. | Humans and Mice | nih.gov |

| TMAO in Alzheimer's Disease (AD) & Mild Cognitive Impairment (MCI) | CSF TMAO is higher in AD and MCI patients compared to cognitively unimpaired individuals. | Humans | oup.com |

| Meta-Analysis of TMAO and Cognitive Impairment | Elevated TMAO levels are strongly associated with an increased risk of cognitive impairment (OR: 1.39). | Humans (82,246 participants) | bohrium.com |

| TMAO and Synaptic Plasticity | TMAO impairs hippocampal synaptic plasticity, which is crucial for learning and memory. | Murine Models | mdpi.com |

TMAO is a significant contributor to neuroinflammation and oxidative stress, key processes in the development of neurological disorders. oup.commdpi.com Elevated plasma TMAO levels are associated with an increased expression of inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and C-reactive protein. oup.comoup.com TMAO can trigger vascular inflammation by influencing pathways like mitogen-activated protein kinase and NF-κB. nih.gov

The metabolite promotes oxidative stress by increasing the production of reactive oxygen species (ROS), which can lead to the destruction of biomolecules like lipids and proteins. nih.gov This imbalance is a known culprit in the pathology of several neurodegenerative diseases. nih.gov In animal models, TMAO has been shown to enhance the release of inflammatory mediators and increase NF-kB activity. dovepress.com Furthermore, TMAO can activate microglia and astrocytes, the primary immune cells of the brain, exacerbating the neuroinflammatory state. nih.gov This activation, coupled with increased oxidative stress, contributes to neuronal damage and the progression of cognitive dysfunction. oup.comnih.gov

While often implicated in disease pathology, TMAO can also play a protective role, acting as a "chemical chaperone" that helps modulate protein folding and prevent the formation of toxic protein aggregates, a hallmark of many neurodegenerative diseases. researchgate.netnih.gov

Machado-Joseph Disease (MJD): MJD, also known as Spinocerebellar ataxia type 3, is a neurodegenerative disorder caused by a mutated ataxin-3 protein that leads to aggregation and cell death. nih.govwikipedia.org Studies have found that TMAO can reduce the formation of these aggregates, decrease cellular toxicity, and limit cell death induced by the mutated protein. oup.comnih.gov

Amyotrophic Lateral Sclerosis (ALS): In the context of ALS, TMAO also appears to have a beneficial effect. nih.gov Research has noted that plasma concentrations of TMAO and its precursors are inversely related to the severity of upper motor neuron impairment in ALS patients, suggesting a potential disturbance in this metabolic pathway. researchgate.net

Parkinson's Disease (PD): The role of TMAO in Parkinson's Disease is complex and presents some contradictory findings. oup.comclinician.com On one hand, TMAO has been shown to inhibit the aggregation of α-synuclein, a key pathogenic protein in PD. oup.com It is appreciated as an excellent chemical chaperone for its ability to modulate protein folding. researchgate.net On the other hand, some in vitro studies suggest TMAO can cross the blood-brain barrier and potentially promote α-synuclein aggregation, oxidative stress, and neuronal damage. oup.comoup.com Clinical studies have reported conflicting results, with some finding higher TMAO levels in PD patients with motor disorders, while others found lower levels compared to healthy individuals. oup.comclinician.com These discrepancies may be influenced by lifestyle factors or disease-specific characteristics. oup.com

TMA in Metabolic Disorders

TMAO is increasingly recognized as a potential link between diet, gut microbiota, and metabolic diseases, particularly those related to glucose homeostasis. nih.gov

A growing body of evidence from epidemiological studies suggests an association between higher circulating TMAO levels and an increased risk of type 2 diabetes. nih.govmdpi.com Animal studies have shown that TMAO may play a role in glucose and lipid homeostasis, potentially causing impaired glucose tolerance and insulin (B600854) resistance. nih.gov In humans, patients with type 2 diabetes often have significantly higher plasma TMAO levels compared to healthy controls. mdpi.comresearchgate.net

However, the relationship is complex and not entirely consistent across all studies. nih.gov Some research indicates that while TMAO is linked to an increased risk of cardiovascular and renal complications in individuals with diabetes, this association can be influenced by other confounding risk factors. nih.gov An important consideration is the link between TMAO and hepatic insulin resistance. Insulin is known to suppress the liver enzyme FMO3, which produces TMAO. nih.gov In states of insulin resistance, this suppression is impaired, leading to higher TMAO levels. Therefore, elevated TMAO may serve as a biomarker for hepatic insulin resistance rather than being a direct causal agent of diabetes itself. nih.gov

Elevated TMAO levels have been linked to poorer blood sugar control. Prospective studies in middle-aged and older adults have found that higher serum TMAO is associated with an increase in fasting glucose over time. nih.gov Animal models support this, demonstrating that TMAO can aggravate impaired glucose tolerance. mdpi.com L-carnitine supplementation, which can raise blood levels of TMAO, has been shown in some reviews to potentially reduce fasting blood sugar and improve insulin sensitivity, though concerns about long-term TMAO elevation remain. healthline.com The direct impact of TMAO on glycemic control markers like HbA1c has not been consistently demonstrated in all studies. nih.gov

TMA in Other Disease States (e.g., Cancer, Obesity, Liver Dysfunction)

Beyond its role in the rare metabolic disorder Trimethylaminuria, research has increasingly implicated this compound (TMA) and its derivative, this compound N-oxide (TMAO), in the pathogenesis of several other common diseases.

Cancer: Several studies have explored the association between TMAO and various types of cancer, particularly colorectal cancer (CRC). rums.ac.irrums.ac.ir TMAO, a metabolite produced in the liver from gut-derived TMA, has been suggested to play a role in carcinogenesis through mechanisms such as promoting inflammation, oxidative stress, and DNA damage. nih.govbenthamdirect.com Higher serum levels of TMAO have been observed in patients with CRC compared to healthy individuals. rums.ac.ir Genome-wide analysis has also suggested a strong genetic link between TMAO and CRC. rums.ac.ir TMAO is thought to promote the proliferation of cancer cells and angiogenesis, the formation of new blood vessels that supply tumors. nih.gov It has also been identified as a potential metabolic marker for oral and primary liver cancer. rums.ac.ir

Obesity: There is a growing body of evidence linking TMAO to obesity and related metabolic complications. nih.gov Studies have shown a positive correlation between plasma TMAO levels and body mass index (BMI), visceral fat mass, and insulin resistance. nih.govmdpi.com In children with obesity, TMAO levels were found to be significantly elevated and were independent predictors of BMI and waist circumference. nih.gov Elevated TMAO is also associated with increased inflammation in adipose tissue. frontiersin.org Lifestyle interventions, such as a hypocaloric diet combined with exercise, have been shown to be effective in reducing TMAO levels in obese individuals. researchwithrutgers.com

Liver Dysfunction: The gut-liver axis plays a crucial role in the development of non-alcoholic fatty liver disease (NAFLD). mdpi.com TMAO has emerged as a potential risk factor for NAFLD. frontiersin.org Higher concentrations of TMAO are associated with an increased risk and severity of NAFLD. mdpi.comcambridge.org Research suggests that TMAO can aggravate liver steatosis (fatty liver) by altering bile acid metabolism and suppressing key signaling pathways in the liver. frontiersin.orgnih.gov In patients with advanced chronic liver disease, higher levels of TMA, the precursor to TMAO, have been associated with an increased risk of adverse liver-related events, suggesting TMA may serve as a prognostic marker in this condition. researchgate.net

| Disease State | Associated Compound | Potential Role in Pathogenesis | References |

|---|---|---|---|

| Cancer (especially Colorectal) | TMAO | Promotes inflammation, oxidative stress, DNA damage, cell proliferation, and angiogenesis. | rums.ac.irnih.govnih.gov |

| Obesity | TMAO | Positively correlated with BMI, visceral fat, and insulin resistance. Associated with adipose tissue inflammation. | nih.govnih.gov |

| Liver Dysfunction (NAFLD) | TMAO and TMA | TMAO aggravates liver steatosis by altering bile acid metabolism. Higher TMA levels are linked to adverse outcomes in advanced liver disease. | frontiersin.orgcambridge.orgresearchgate.net |

Analytical Methodologies for Trimethylamine Tma Quantification in Biological and Environmental Samples

Chromatographic Techniques

Chromatographic techniques are widely utilized for TMA quantification due to their excellent separation capabilities, which allow for the isolation and detection of TMA from complex matrices.

Gas Chromatography (GC) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), are cornerstone methods for the analysis of volatile compounds like TMA. GC separates components based on their volatility and interaction with a stationary phase, while MS provides definitive identification and quantification based on mass-to-charge ratios.

Principle and Sample Preparation: TMA is highly volatile, which makes headspace (HS) sampling a common and effective preparation technique for GC-MS analysis. In HS-GC-MS, the volatile TMA is extracted from a sample into the gas phase above it, which is then injected into the GC system. For instance, TMA quantification in fiberglass insulation resins has successfully employed HS-GC-MS, where an aqueous extract of the insulation is prepared and then subjected to headspace analysis. nih.gov Sample preparation often involves alkalinization to convert protonated amines to their volatile free base form, followed by extraction into an acid after adding internal standards. nih.gov Derivatization, such as forming carbamate (B1207046) derivatives of TMA using 2,2,2-trichloroethyl chloroformate, can enhance stability and improve chromatographic behavior. nih.gov Solid-phase microextraction (SPME) is another solvent-free sample extraction technique used prior to GC or HPLC, where analytes diffuse onto a coated fiber and are then thermally desorbed into the GC-MS system. hitachi-hightech.com An analytical method for airborne TMA has been developed using acidified filters for collection, followed by SPME and GC-Flame Ionization Detection (FID). lsbu.ac.uk

Applications and Research Findings: GC-MS methods have been applied to quantify TMA in various biological and environmental samples. These include blood, urine, liver, and kidney from rats and humans, as well as muscle from fish. nih.gov In environmental monitoring, a technique for quantitative analysis of gas phase TMA was developed using thermal desorption (TD)-GC-time of flight mass spectrometry (TOF-MS), tested on samples from rotten thornback fish and cat urine-soaked clay. nih.gov This method demonstrated good linearity and high sensitivity. nih.gov For animal-derived medicines, a Headspace Gas Chromatography-Tandem Quadrupole Mass Spectrometry (HS-GC-MS/MS) method has been described for TMA determination, offering high sensitivity and reproducibility. researchgate.net

Performance Data: GC and GC-MS methods show varying detection limits and reproducibility depending on the specific setup and sample matrix.

| Method / Sample Type | Detection Limit (LOD/MDL) | Linearity (R²) | Precision (RSE/CV) | Reference |

| GC-MS (biological samples, derivatized) | 1 pmol | Not specified | More reproducible | nih.gov |

| TD-GC-TOF-MS (gas phase TMA) | 51 pg (0.021 ppb at 1L sample) | 0.9930 | 1.59% | nih.gov |

| HS-GC-MS (fiberglass insulation) | 1-150 ppm (quantitation range) | 0.999 | Not specified | nih.gov |

| HS-GC-MS/MS (animal-derived medicine) | 0.03 mg/kg | >0.996 | Not specified | researchgate.net |

| HS-GC/NPD (exhaust gas) | 0.05 μg/m³ | >0.9989 | <3% | scitoys.com |

| HS-SPME-GC-MS (faecal samples, TMAO reduced to TMA) | 0.011–0.23 µmol g⁻¹ (LOQ) | Not specified | <11% | lsbu.ac.uk |

High-Performance Liquid Chromatography (HPLC) and its tandem mass spectrometry variant, HPLC-Mass Spectrometry (HPLC-MS/MS), are powerful tools for quantifying TMA, especially in biological fluids and complex food matrices where samples may be less volatile or require specific derivatization for detection.

Principle and Sample Preparation: HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. When coupled with tandem mass spectrometry (MS/MS), it offers high sensitivity and specificity. A common approach for TMAO (which can be reduced to TMA for analysis, or directly detected as TMAO) in biological samples involves stable isotope dilution liquid chromatography with on-line electrospray ionization tandem mass spectrometry (LC-MS/MS). nih.gov Sample preparation often includes simple protein precipitation using solvents like methanol (B129727) or acetonitrile (B52724). nih.govfishersci.noacs.org For TMAO quantification, a surrogate matrix (e.g., BSA dissolved in PBS) can be used to construct calibration curves, avoiding interference from high endogenous TMAO concentrations in typical biological matrices like plasma or serum. fishersci.no Derivatization steps, such as using fluorenylmethyloxycarbonyl chloride (FMOC) for HPLC with UV detection, are also employed, particularly for TMA in fish oil supplements, leveraging FMOC's strong UV absorption. nih.gov TMA itself can be derivatized using iodoacetonitrile (B1630358) for LC-MS analysis. hitachi-hightech.com